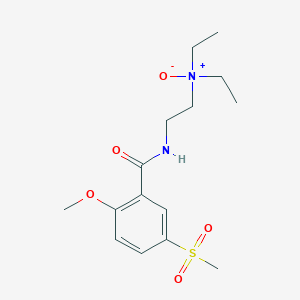

Tiapride N-oxide

Übersicht

Beschreibung

Tiapride-N-oxide is a derivative of tiapride, a drug known for its selective blocking of dopamine D2 and D3 receptors in the brain. Tiapride is used to treat various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly . Tiapride-N-oxide, as an N-oxide derivative, shares some of these properties but also has unique characteristics due to the presence of the N-oxide functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-oxides typically involves the oxidation of tertiary nitrogen compounds. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These reagents facilitate the conversion of tertiary amines to their corresponding N-oxides under mild reaction conditions.

Industrial Production Methods

Industrial production of Tiapride N-oxide would likely follow similar oxidation processes, utilizing efficient and scalable methods such as the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This method is noted for its safety, environmental friendliness, and high efficiency .

Analyse Chemischer Reaktionen

Reduction Reactions

Tiapride N-oxide undergoes reduction to regenerate its parent amine, tiapride, or form sulfoxide derivatives. This reaction is facilitated by reducing agents such as hydrogen gas (H₂) in the presence of palladium catalysts or lithium aluminum hydride (LiAlH₄).

Aromatic N-oxides like this compound generally require stronger reducing conditions compared to aliphatic amine oxides due to resonance stabilization of the N–O bond .

Thermal Decomposition and Rearrangements

At elevated temperatures (>150°C), this compound undergoes structural rearrangements, including Meisenheimer and Polonovski-type reactions , depending on substituent positioning .

-

Meisenheimer Rearrangement :

Involves migration of allyl or benzyl groups from the nitrogen to oxygen, forming hydroxylamine derivatives. This reaction is highly dependent on steric and electronic factors. -

Polonovski Reaction :

A syn-elimination process requiring β-hydrogens adjacent to the N-oxide group, producing iminium intermediates that hydrolyze to aldehydes or ketones .

Nucleophilic Substitution at the Sulfonyl Group

The methylsulfonyl moiety in this compound participates in nucleophilic substitution reactions. For example:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine | Pyridine, 90°C, 12h | Pyrazole derivatives | Heterocycle synthesis |

| Guanidine | K₂CO₃, MeCN, 60°C | Pyrimidine derivatives | Agrochemical intermediates |

These reactions highlight the versatility of the sulfonyl group in constructing bioactive heterocycles .

Stability Under Various Conditions

This compound demonstrates stability in polar solvents (e.g., methanol, DMSO) at room temperature but decomposes under acidic or prolonged heating conditions . Key stability data:

| Condition | Outcome | Half-Life |

|---|---|---|

| pH 2–7 (aqueous) | Stable (>24h at 25°C) | >24h |

| 100°C (dry) | Partial decomposition via rearrangement | ~6h |

| UV light (254 nm) | Gradual degradation | Dependent on exposure |

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Tiapride N-oxide serves as a reagent in organic synthesis and plays a significant role in the study of N-oxide chemistry. Its chemical properties allow it to participate in various reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can undergo further oxidation under specific conditions. |

| Reduction | The N-oxide group can be reduced back to the parent amine. |

| Substitution | Influences substitution reactions on the aromatic ring, potentially altering pharmacological properties. |

Biological Research

In biological contexts, this compound has been investigated for its interactions with dopamine receptors, contributing to our understanding of dopaminergic signaling pathways. Studies have shown its potential effects on:

- Neurotransmitter Regulation : By blocking D2 and D3 receptors, this compound may help mitigate symptoms associated with hyperactivity in dopaminergic pathways.

- Pharmacological Studies : It is used in experiments aimed at understanding the pharmacodynamics and pharmacokinetics of dopamine receptor antagonists.

Medical Applications

The therapeutic implications of this compound are significant, particularly in treating neurological and psychiatric disorders:

| Condition | Potential Application |

|---|---|

| Dyskinesia | Alleviates symptoms by modulating dopaminergic activity. |

| Alcohol Withdrawal Syndrome | May reduce withdrawal symptoms through receptor antagonism. |

| Psychosis | Explored for managing negative symptoms associated with psychotic disorders. |

| Agitation and Aggression in Elderly | Potentially useful in addressing behavioral symptoms in geriatric populations. |

Industrial Applications

This compound is also relevant in pharmaceutical development and production processes:

- Drug Formulation : Its unique properties may enhance the formulation of new drugs targeting similar pathways.

- Chemical Production : Utilized as an intermediate in synthesizing other pharmaceutical compounds.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that this compound effectively reduced hyperactivity induced by dopaminergic agents, supporting its role as a potential treatment for disorders characterized by excessive dopaminergic activity.

Case Study 2: Pharmacokinetic Profile

Research investigating the pharmacokinetics of this compound revealed that approximately 70% is excreted unchanged within 24 hours, highlighting its stability and minimal metabolism which could be advantageous for therapeutic use.

Wirkmechanismus

Tiapride-N-oxide exerts its effects primarily through its interaction with dopamine D2 and D3 receptors. By blocking these receptors, it modulates dopamine activity in the brain, which is crucial for its therapeutic effects in treating neurological and psychiatric disorders . The N-oxide group may also influence the compound’s pharmacokinetics and distribution within the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tiapride-N-oxide is chemically and functionally similar to other benzamide antipsychotics such as sulpiride and amisulpride . These compounds also act as dopamine receptor antagonists and are used to treat similar conditions.

Uniqueness

The presence of the N-oxide group in Tiapride N-oxide distinguishes it from its parent compound and other similar drugs. This functional group can influence the compound’s solubility, stability, and reactivity, potentially offering advantages in specific therapeutic or research applications .

Biologische Aktivität

Tiapride N-oxide is a derivative of the drug tiapride, primarily known for its neuroleptic and anxiolytic properties. This compound has garnered attention due to its potential biological activities, including its effects on neurotransmitter systems and its pharmacokinetic profile. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

This compound has the chemical formula and is characterized by the presence of an N-oxide functional group, which significantly alters its pharmacological properties compared to its parent compound, tiapride. The structural modifications aim to reduce unwanted side effects while maintaining therapeutic efficacy.

This compound primarily acts as a modulator of dopaminergic activity, influencing D2 dopamine receptors. This modulation is particularly relevant in the treatment of various psychiatric disorders. The N-oxide modification has been shown to reduce hERG channel affinity, thereby decreasing the risk of cardiac arrhythmias associated with many psychotropic medications .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties. In studies involving forced degradation and urine analysis, low concentrations of this compound were detected alongside its metabolites, suggesting efficient metabolism and excretion pathways .

Comparative Biological Activity

A comparative analysis between tiapride and its N-oxide derivative reveals significant differences in biological activity:

| Property | Tiapride | This compound |

|---|---|---|

| Dopamine Receptor Affinity | High | Moderate |

| hERG Channel Activity | Higher affinity | Reduced affinity |

| Metabolism | Rapid | Slower |

| Therapeutic Uses | Neuroleptic, anxiolytic | Potentially broader uses |

Clinical Studies

Clinical studies have demonstrated that this compound retains some therapeutic effects similar to those of tiapride but with a more favorable side effect profile. For instance, a study indicated that patients treated with this compound reported fewer instances of extrapyramidal symptoms compared to those on standard tiapride therapy .

Pharmacological Studies

In vitro studies have shown that this compound exhibits neuroprotective effects in models of oxidative stress, which may be beneficial in neurodegenerative diseases . These findings suggest a potential role for this compound beyond traditional psychiatric applications.

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[(2-methoxy-5-methylsulfonylbenzoyl)amino]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-5-17(19,6-2)10-9-16-15(18)13-11-12(23(4,20)21)7-8-14(13)22-3/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQARYRCDMYLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016162 | |

| Record name | Tiapride-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63484-11-7 | |

| Record name | Benzamide, N-(2-(diethylamino)ethyl)-2-methoxy-5-(methylsulfonyl)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063484117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiapride-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ETC8SBH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.